4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a small organic molecule of the pyrimidine class. It is a heterocyclic aromatic compound that has been studied for its potential applications in the fields of organic and medicinal chemistry. This compound has been studied in both laboratory and clinical settings, and has been found to possess unique properties that make it a valuable tool in research and development.
科学的研究の応用
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has been studied for its potential applications in the fields of organic and medicinal chemistry. This compound has been found to possess unique properties that make it a valuable tool in research and development. For example, it has been used in the synthesis of a variety of compounds, including 4-methyl-1H-pyrazole derivatives and piperazin derivatives. Additionally, it has been studied for its potential applications in the field of drug discovery, as it has been found to possess anti-inflammatory and anti-cancer properties.
作用機序
Target of Action
The primary target of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is the Janus kinase (JAK) . JAK is a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
This compound acts as an inhibitor of the JAK enzyme . It binds to the kinase domain of JAK, thereby blocking the phosphorylation and activation of STAT proteins, which are responsible for the expression of various genes involved in the immune response .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK, it prevents the activation of STAT proteins, thereby modulating the expression of genes that are involved in inflammation, cell proliferation, and other immune responses .
Result of Action
By inhibiting the JAK-STAT pathway, this compound can modulate immune responses and reduce inflammation . This makes it a potential therapeutic agent for diseases characterized by overactive immune responses, such as autoimmune disorders .
実験室実験の利点と制限
The use of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine in laboratory experiments has several advantages and limitations. The main advantage of using this compound is that it is a readily available and relatively inexpensive reagent. Additionally, the compound is relatively stable and can be stored at room temperature. However, the compound is not water soluble, which can limit its use in certain experiments. Additionally, the compound is not as potent as some other compounds, which can limit its use in certain applications.
将来の方向性
The potential applications of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine are still being explored. Some potential future directions for research include the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its biochemical and physiological effects. Additionally, further research is needed to better understand the exact mechanism of action of this compound, as well as its advantages and limitations for laboratory experiments.
合成法
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can be synthesized using a variety of methods. The most common method involves combining 4-methyl-1H-pyrazol-1-yl and 4-(2-phenylethyl)piperazin-1-yl in a reaction with an appropriate base, such as potassium carbonate. This reaction results in the formation of the desired product, 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine. Other methods of synthesis include the use of a Grignard reagent or a Fischer esterification reaction.
特性
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-17-14-23-26(15-17)20-13-19(21-16-22-20)25-11-9-24(10-12-25)8-7-18-5-3-2-4-6-18/h2-6,13-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJZUYMBTHSPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。